2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
“2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C10H10N4. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile”, involves various synthetic routes . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving “2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Scientific Research Applications
Drug Development
The imidazo[1,2-b]pyrazole scaffold is known for its versatility in drug development . It has been used to create compounds with improved solubility in aqueous media, which is crucial for drug bioavailability .
Organic Synthesis
This scaffold acts as a versatile component in organic synthesis , providing a basis for developing synthetic methods and exploring its reactivity .
Biological Activity
Compounds based on imidazo[1,2-b]pyrazole have shown multifarious biological activity , indicating potential for therapeutic applications .
Multicomponent Reactions
The scaffold can be used in multicomponent reactions to synthesize novel compounds with potential biological activity at room temperature .
Microwave-Assisted Synthesis
Imidazo[1,2-b]pyrazole-related compounds can be synthesized using microwave irradiation , which is a solvent- and catalyst-free method offering good to excellent yields .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting diverse molecular and cellular effects .
properties
IUPAC Name |
2-(6-cyclopropylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWMBCXROINRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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